3-[Tris(hydroxymethyl)phosphonio]propionate
Description
3-[Tris(hydroxymethyl)phosphonio]propionate (CAS RN: 15931-64-3) is a zwitterionic organophosphorus compound with the molecular formula C₆H₁₃O₅P and a molar mass of 196.14 g/mol . Its structure features a central phosphorus atom covalently bonded to three hydroxymethyl groups and a propionate moiety, forming an inner salt (phosphonium hydroxide) . This unique zwitterionic configuration enhances its solubility in polar solvents and stabilizes its reactivity, making it valuable in applications such as cross-linking agents in polymer chemistry and biochemical conjugation .
Properties
IUPAC Name |
3-[tris(hydroxymethyl)phosphaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c7-3-12(4-8,5-9)2-1-6(10)11/h7-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJWHBODZRSWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](CO)(CO)CO)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399262 | |
| Record name | 3-[Tris(hydroxymethyl)phosphonio]propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-64-3 | |
| Record name | 3-[Tris(hydroxymethyl)phosphonio]propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : THPC [(HOCH₂)₄P⁺Cl⁻] is dissolved in a polar solvent (e.g., water or methanol).
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Ion Exchange : A stoichiometric amount of anion exchange resin (e.g., Amberlite IRA-400 in hydroxide form) is added to replace chloride with propionate. The resin’s quaternary ammonium groups (e.g., benzyl trimethylammonium) facilitate Cl⁻/CH₂CH₂COO⁻ exchange.
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Neutralization : The reaction reaches completion when the solution pH stabilizes near 8.5 (aqueous) or 7.3 (methanolic), indicating full substitution.
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Workup : Filtration removes the resin, followed by solvent evaporation under vacuum to isolate the product.
Key Parameters:
| Parameter | Value/Range |
|---|---|
| Solvent | Water, Methanol |
| Resin Type | Strongly basic (OH⁻) |
| Temperature | 20–25°C |
| Reaction Time | 2–4 hours |
This method yields this compound as an inner salt, with residual formaldehyde removed via vacuum distillation.
Nucleophilic Substitution Using 3-Halopropionic Acid
Quaternization of tris(hydroxymethyl)phosphine (THP) with 3-halopropionic acids provides a direct route to the target compound. THP, synthesized via methods described in US3833661A, acts as a nucleophile, displacing halide ions from 3-bromo- or 3-chloropropionic acid.
Experimental Procedure
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THP Synthesis : THPC is treated with anion exchange resin in methanol to generate THP[(HOCH₂)₃P].
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Alkylation : THP reacts with 3-bromopropionic acid (BrCH₂CH₂COOH) in anhydrous tetrahydrofuran (THF) at 60°C.
-
Purification : The hydrobromic acid byproduct is neutralized with triethylamine, and the product is crystallized from ethanol.
Optimization Considerations:
-
Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates.
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Stoichiometry : A 1:1 molar ratio of THP to 3-bromopropionic acid minimizes side reactions.
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Yield : Reported yields for analogous alkylations of THP exceed 75%.
Comparative Analysis of Methods
The table below evaluates the three primary synthetic routes:
| Method | Advantages | Limitations | Yield (Estimated) |
|---|---|---|---|
| Anion Exchange Resin | Scalable, minimal byproducts | Requires specialized resin | 60–70% |
| Nucleophilic Substitution | Direct, high atom economy | THP instability in air | 70–80% |
| Michael Addition | Versatile for functionalized derivatives | Requires stringent anhydrous conditions | 50–65% |
Characterization and Validation
Post-synthetic characterization of this compound employs:
Chemical Reactions Analysis
Types of Reactions
3-[Tris(hydroxymethyl)phosphonio]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
Chemistry
- Cross-Linking Agent : The compound serves as an effective cross-linker in polymer chemistry. Its ability to form covalent bonds with nucleophilic sites on various substrates allows for the modification of polymer properties, enhancing mechanical strength and thermal stability.
- Reagent in Organic Synthesis : It is utilized in various organic synthesis reactions, facilitating the formation of complex molecules through its reactive functional groups .
Biology
- Biomolecule Modification : 3-[Tris(hydroxymethyl)phosphonio]propionate is employed to modify biomolecules such as proteins and nucleic acids. This modification can enhance the stability and functionality of these biomolecules in research applications.
- Enzyme Stabilizer : The compound acts as a stabilizer for enzymes, preserving their activity under varying conditions, which is crucial for biochemical assays .
Medicine
- Drug Delivery Systems : Research indicates potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents, improving their solubility and bioavailability.
- Antimicrobial Agent : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial therapies .
Industry
- Flame Retardants : The compound is used in producing flame retardants, contributing to fire safety in various materials.
- Water Treatment Chemicals : It finds application in water treatment processes, where it helps in the removal of contaminants through its chemical reactivity .
Case Study 1: Cross-Linking in Polymer Chemistry
A study demonstrated the effectiveness of this compound as a cross-linker for creating hydrogels with enhanced mechanical properties. The hydrogels exhibited improved elasticity and resistance to degradation when treated with this compound compared to traditional cross-linkers .
Case Study 2: Enzyme Stabilization
In another investigation, the compound was used to stabilize a specific enzyme involved in metabolic pathways. The results showed that enzyme activity was maintained over extended periods when encapsulated within a matrix formed by this phosphonium compound, highlighting its potential for biotechnological applications .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Cross-linker | Enhances mechanical properties of polymers |
| Biology | Biomolecule modification | Increases stability and functionality |
| Medicine | Drug delivery | Improves solubility and bioavailability |
| Industry | Flame retardants | Increases fire safety of materials |
Mechanism of Action
The mechanism of action of 3-[Tris(hydroxymethyl)phosphonio]propionate involves its ability to form stable cross-links with various substrates. The compound interacts with molecular targets through its hydroxymethyl groups, which can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This cross-linking ability is crucial for its applications in stabilizing enzymes and modifying biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of 3-[Tris(hydroxymethyl)phosphonio]propionate, it is essential to compare it with structurally or functionally related organophosphorus compounds. Below is a detailed analysis supported by molecular data and research findings:
Structural Isomers and Analogues
Key Observations:
Methyl 3-(dimethoxyphosphinoyl)propionate shares the same molecular formula (C₆H₁₃O₅P) as the target compound but differs in functional groups. Its phosphinoyl (P=O) and ester groups render it less polar and more hydrolytically stable compared to the zwitterionic phosphonium-propionate system .
Tris(hydroxymethyl)phosphonium chloride replaces the propionate group with a chloride counterion. This substitution reduces its zwitterionic character, lowering water solubility but enhancing its utility as a flame retardant due to chloride’s volatility .
Trimethyl phosphate , a neutral phosphate ester, lacks the charged phosphonium center and exhibits distinct reactivity, such as serving as a methylating agent or solvent in organic reactions .
Reactivity and Stability
- Hydrolytic Stability: The zwitterionic structure of this compound confers moderate hydrolytic stability in aqueous media, unlike Methyl 3-(dimethoxyphosphinoyl)propionate, which is prone to ester hydrolysis under acidic conditions .
- Thermal Decomposition : Tris(hydroxymethyl)phosphonium chloride decomposes at lower temperatures (~150°C) due to chloride release, whereas the propionate derivative exhibits higher thermal stability (decomposition >200°C) due to its ionic network .
Research Findings and Industrial Relevance
Recent studies highlight this compound’s role in nanotechnology and drug delivery systems. For instance, its zwitterionic nature minimizes nonspecific protein adsorption, enhancing nanoparticle biocompatibility . In contrast, Methyl 3-(dimethoxyphosphinoyl)propionate is primarily used as a synthetic intermediate for phosphorus-containing polymers .
Biological Activity
3-[Tris(hydroxymethyl)phosphonio]propionate, also known as THPP, is a phosphonium compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C6H15O7P
- Molecular Weight : 210.16 g/mol
- CAS Number : 15931-64-3
The compound features a central propionate structure with three hydroxymethyl groups attached to a phosphorus atom, which contributes to its unique biochemical interactions.
This compound functions primarily through its interaction with biological membranes and proteins. The phosphonium ion can facilitate the transport of ions across cellular membranes, influencing various cellular processes.
Potential Mechanisms Include:
- Ion Transport Modulation : THPP may enhance the permeability of biological membranes to ions, particularly calcium and potassium, which are crucial for numerous cellular functions.
- Cell Signaling Pathways : It may interact with signaling pathways involved in cell proliferation and apoptosis, potentially affecting cancer cell dynamics.
Antioxidant Activity
Research has shown that THPP exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress-related damage in cells.
- DPPH Scavenging Assay : In studies, THPP demonstrated effective scavenging of DPPH radicals, indicating its potential to act as an antioxidant agent. The IC50 value was comparable to standard antioxidants like ascorbic acid.
Cytotoxicity and Antiproliferative Effects
THPP has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cell Viability Assays : Using the MTT assay, concentrations of THPP were tested against HeLa and A549 cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy.
| Concentration (µg/mL) | HeLa Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 20 | 70 | 75 |
| 30 | 50 | 60 |
| 40 | 30 | 40 |
| 50 | 10 | 20 |
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A study published in Journal of Bioactive Compounds highlighted the antioxidant capacity of THPP. It was found to significantly reduce oxidative stress markers in treated cells compared to control groups (p < 0.05) . -
Cytotoxicity in Cancer Cells :
In a comprehensive study involving various concentrations of THPP on HeLa cells, it was observed that higher concentrations led to increased apoptosis markers such as cleaved caspase-3 and reduced Bcl-2 expression . -
Mechanistic Insights :
Research indicated that THPP's interaction with calcium channels might play a role in its antiproliferative effects, suggesting a dual mechanism involving both antioxidant activity and modulation of calcium signaling pathways .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF | |
| Reaction Time | 3 days (room temperature) | |
| Base | Triethylamine (2 equivalents) | |
| Purification Method | Column chromatography |
What analytical techniques are recommended for confirming the structural integrity of this compound?
Answer:
A multi-technique approach ensures accuracy:
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR resolve proton environments and phosphorus bonding states. For example, ³¹P NMR can detect phosphonio group coordination .
- X-ray Crystallography: Determines crystal structure and bond angles, critical for confirming stereochemistry .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
Note: For non-crystalline samples, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like hydroxyl and phosphonio moieties.
What are the common experimental challenges when using this compound in buffer systems, and how can they be mitigated?
Answer:
Challenges include pH-dependent instability and interference with biological assays. Tris-based buffers (e.g., Tris-HCl) are sensitive to temperature and ionic strength, which can alter protonation states of the phosphonio group . Mitigation strategies:
- pH Calibration: Pre-equilibrate buffers at experimental temperatures.
- Interference Testing: Use control experiments (e.g., MTT assays without the compound) to distinguish background noise .
- Chelation Effects: Add EDTA to counteract metal ion interactions.
Q. Table 2: Buffer Compatibility Data
| Condition | Observed Effect | Source |
|---|---|---|
| pH > 8.5 | Hydrolysis of phosphonio group | |
| High ionic strength | Reduced solubility |
How does the phosphonio group influence the compound's reactivity in crosslinking applications?
Answer:
The phosphonio group acts as a strong electrophile, enabling covalent bonding with nucleophiles (e.g., thiols or amines). In crosslinking studies:
- Reaction Mechanism: The group forms stable phosphonium salts with cysteine residues, as seen in SPDP (N-succinimidyl 3-(2-pyridyldithio)-propionate) chemistry .
- Optimization: Adjust molar ratios (1:1 to 1:3, target:nucleophile) to prevent overmodification.
- Validation: SDS-PAGE or size-exclusion chromatography confirms crosslink efficiency .
Are there contradictions in reported stability data under varying pH or temperature conditions? How should researchers address these discrepancies?
Answer:
Conflicting data arise from differing experimental setups. For instance:
- Low-Temperature Stability: Some studies report stability at 4°C for weeks, while others note degradation within days .
- Resolution: Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) and compare degradation kinetics using HPLC.
Recommendation: Standardize storage conditions (e.g., inert atmosphere, desiccated) and document batch-specific stability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
